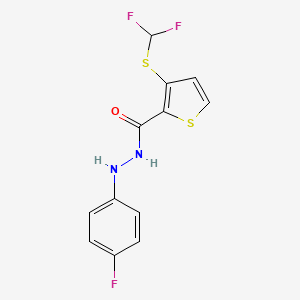![molecular formula C20H22N4 B7050224 3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7050224.png)
3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylpyrimidine Group: This step often involves nucleophilic substitution reactions where the piperidine ring is functionalized with the methylpyrimidine group.
Formation of the Quinoline Core: The quinoline core is usually synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the quinoline core with the substituted piperidine ring using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline and piperidine derivatives.
Scientific Research Applications
3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core.
Piperidine Derivatives: Compounds such as piperine and piperidine-based pharmaceuticals.
Uniqueness
3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a substituted piperidine ring makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
3-[[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15-6-9-21-20(23-15)17-7-10-24(11-8-17)14-16-12-18-4-2-3-5-19(18)22-13-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPVVSKDMKSQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCN(CC2)CC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)phenyl]-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7050145.png)
![1-[(2-Chloro-5-methoxyphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7050152.png)
![methyl (2S,4R)-4-hydroxy-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B7050153.png)
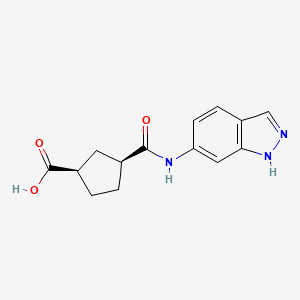
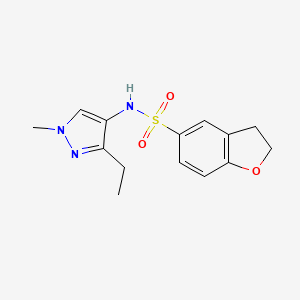
![3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol](/img/structure/B7050175.png)
![2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7050178.png)
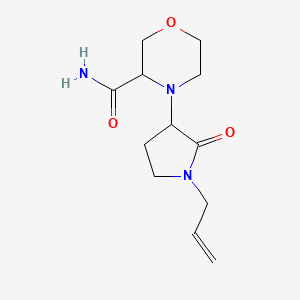
![Ethyl 1-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050195.png)
![Ethyl 1-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050199.png)
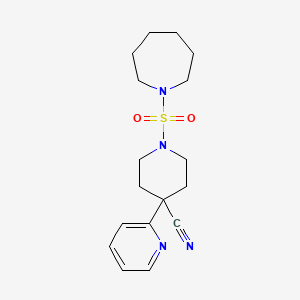
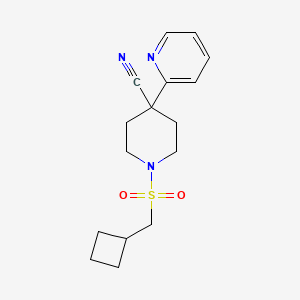
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7050231.png)
